

Synthesis of MDMB-PINACA Reference Standards: Application Notes and Protocols

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Compound of Interest

Compound Name: *Mdmb-pinaca*

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Introduction

This document provides detailed application notes and protocols for the synthesis of **MDMB-PINACA** and its analogues, specifically focusing on MDMB-4en-PINACA, a potent synthetic cannabinoid. The information compiled is intended to guide researchers in the preparation of analytical reference standards crucial for forensic analysis, toxicological screening, and pharmacological research. MDMB-4en-PINACA is a synthetic cannabinoid receptor agonist that has been identified in illicit drug markets.^{[1][2]} The availability of well-characterized reference standards is essential for the accurate identification and quantification of these substances in seized materials and biological samples.^{[3][4]}

The synthetic procedures outlined are based on established chemical principles and published synthetic routes for analogous compounds.^[5] Additionally, this document includes representative analytical data and a summary of the key signaling pathways associated with the pharmacological effects of **MDMB-PINACA** analogues.

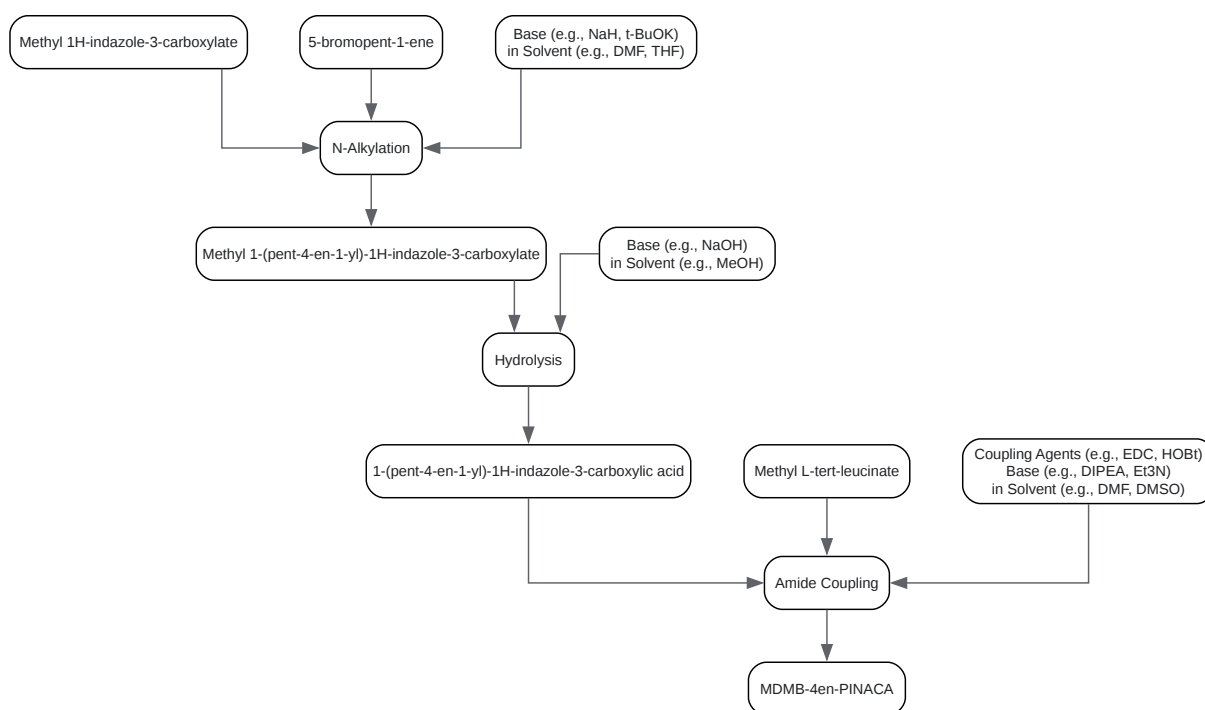
Chemical and Physical Data

Parameter	Value	Reference
IUPAC Name	methyl (2S)-3,3-dimethyl-2-[[1-(pent-4-en-1-yl)indazole-3-carbonyl]amino]butanoate	[6]
Molecular Formula	C ₂₀ H ₂₇ N ₃ O ₃	[6][7]
Molecular Weight	357.45 g/mol	[6][7]
Appearance	Neat solid, colorless oil, or white to yellow/brown powder	[7][8]
Solubility	Soluble in organic solvents such as chloroform and methanol.	[7]

Experimental Protocols

The synthesis of MDMB-4en-PINACA as a reference standard can be achieved through a multi-step process. The general strategy involves the N-alkylation of an indazole core, followed by hydrolysis of the ester group, and subsequent amide coupling with an amino acid ester.[5]

Diagram of the Synthesis Workflow



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Caption: General synthetic workflow for MDMB-4en-PINACA.

Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate

This initial step introduces the pentenyl side chain to the indazole core.

Materials:

- Methyl 1H-indazole-3-carboxylate
- 5-bromopent-1-ene
- Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Protocol:

- To a solution of Methyl 1H-indazole-3-carboxylate in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
- Stir the mixture at room temperature for 30 minutes.
- Add 5-bromopent-1-ene (1.2 equivalents) dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield methyl 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylate.

Step 2: Hydrolysis of the Methyl Ester

This step converts the methyl ester to a carboxylic acid, which is necessary for the subsequent amide coupling.

Materials:

- Methyl 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylate

- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Water

Protocol:

- Dissolve the product from Step 1 in a mixture of methanol and water.
- Add sodium hydroxide (2-3 equivalents) to the solution.
- Heat the mixture to reflux or stir at room temperature and monitor the reaction by TLC until the starting material is consumed.^[5]
- Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
- Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.
- Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylic acid.

Step 3: Amide Coupling

This final step couples the carboxylic acid with the amino acid ester to form the final product, MDMB-4en-PINACA.

Materials:

- 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylic acid
- Methyl L-tert-leucinate hydrochloride
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Protocol:

- To a solution of 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylic acid in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
- Stir the mixture at room temperature for 15 minutes.
- Add methyl L-tert-leucinate hydrochloride (1.1 equivalents) and DIPEA (2.5 equivalents).
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.^[5]
- Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield MDMB-4en-PINACA.

Analytical Characterization

The synthesized reference standard should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended.

Analytical Technique	Purpose	Expected Results	Reference
Gas Chromatography-Mass Spectrometry (GC-MS)	Identification and purity assessment.	Provides retention time and a characteristic mass spectrum with specific fragmentation patterns.	[9][10]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)	Accurate mass determination and identification.	Provides accurate mass of the molecular ion $[M+H]^+$ and fragmentation data for structural confirmation.	[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and ^{13}C)	Structural elucidation.	Provides detailed information about the chemical structure, including the number and connectivity of protons and carbons.	[10]

Representative Analytical Data:

- LC-QTOF-MS: Retention Time: ~4.85 min (using a standard C18 column and gradient elution).[9][11]
- GC-MS: The EI mass spectrum will show characteristic fragments corresponding to the indazole core and the amino acid side chain.[9]

Pharmacological Data

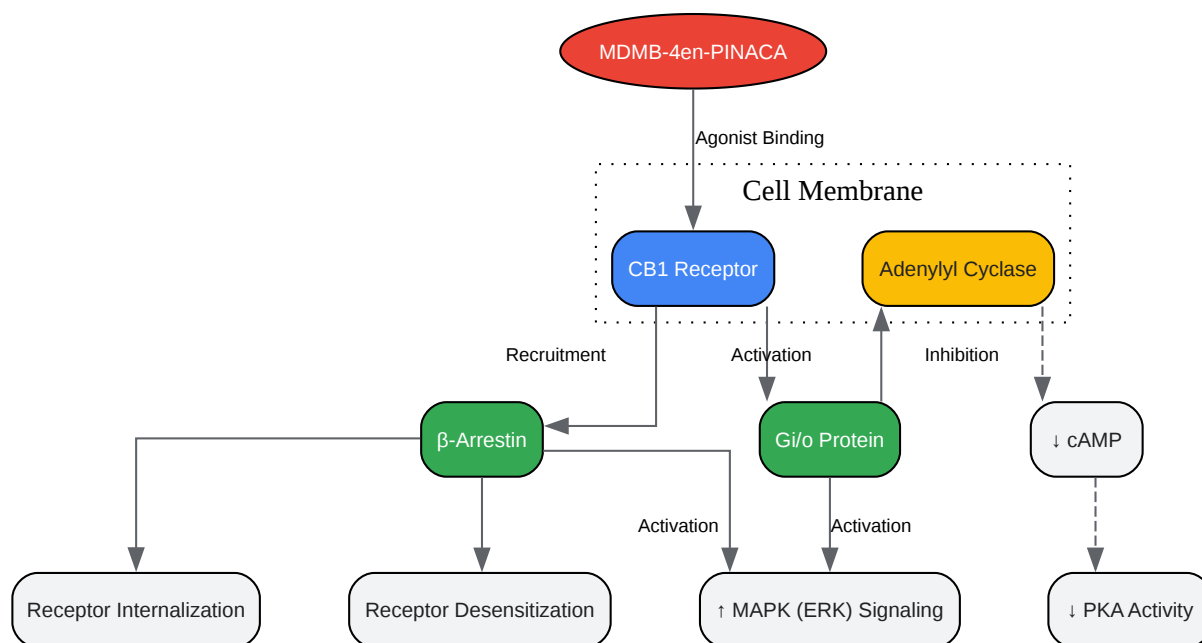
MDMB-4en-PINACA is a potent agonist of the cannabinoid type 1 (CB1) receptor.[4][7] In vitro studies have reported the following pharmacological data:

Parameter	Value	Assay	Reference
Ki (CB1 Receptor)	0.28 nM - 3.26 nM	Radioligand binding assay	[6] [10]
EC ₅₀ (CB1 Receptor)	0.33 nM - 2.47 nM	β-arrestin recruitment assay	[6]
Efficacy (Emax)	221-299% (compared to JWH-018)	β-arrestin recruitment assay	[6]

Signaling Pathway

Activation of the CB1 receptor by agonists like MDMB-4en-PINACA initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[\[8\]](#)[\[12\]](#) The receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization.[\[12\]](#)

Diagram of the CB1 Receptor Signaling Pathway



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Caption: Simplified CB1 receptor signaling cascade.

Disclaimer

The provided protocols are intended for informational purposes for qualified researchers and are based on a review of available scientific literature. These procedures involve hazardous materials and should only be performed by trained individuals in a properly equipped laboratory setting, in compliance with all applicable laws and regulations. The user assumes all responsibility for the safe handling and use of these materials.

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